REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[O:3][C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1.[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][NH:25][CH:26](C(OC(C)(C)C)=O)[CH2:27][CH3:28])=[CH:19][CH:18]=1>>[F:1][C:2]([F:15])([F:14])[O:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH:16][C:17]2[CH:18]=[CH:19][C:20]([CH2:23][CH2:24][NH:25][CH2:26][CH2:27][CH3:28])=[CH:21][CH:22]=2)(=[O:12])=[O:11])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)S(=O)(=O)Cl)(F)F
|
Name
|
2-(4-aminophenyl)ethyl-1-(tert-butoxycarbonyl)propylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CCNC(CC)C(=O)OC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)CCNCCC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |